molecular formula C7H14O6 B3041909 Methyl a-D-mannofuranoside CAS No. 4097-91-0

Methyl a-D-mannofuranoside

Cat. No.: B3041909
CAS No.: 4097-91-0
M. Wt: 194.18 g/mol
InChI Key: ZSQBOIUCEISYSW-UHFFFAOYSA-N
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Description

Methyl α-D-mannofuranoside is a compound that belongs to the class of organic compounds known as o-glycosyl compounds. It is a derivative of mannose, a simple sugar, and is characterized by the presence of a methyl group attached to the anomeric carbon of the mannofuranose ring. This compound is often used in biochemical research and has various applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl α-D-mannofuranoside can be synthesized through the methylation of mannose. The process typically involves the reaction of mannose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of mannose to methyl α-D-mannofuranoside .

Industrial Production Methods

In industrial settings, the production of methyl α-D-mannofuranoside follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality methyl α-D-mannofuranoside .

Chemical Reactions Analysis

Types of Reactions

Methyl α-D-mannofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl α-D-mannofuranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl α-D-mannofuranoside is unique due to its specific interaction with mannose-binding proteins and its ability to inhibit certain enzymes involved in mannose metabolism. This specificity makes it a valuable tool in biochemical research and pharmaceutical development .

Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-5-methoxyoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQBOIUCEISYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56654-39-8
Record name alpha-Methylglucofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056654398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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